2-(Pentafluorobenzoyl)thiazole 2-(Pentafluorobenzoyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13550633
InChI: InChI=1S/C10H2F5NOS/c11-4-3(9(17)10-16-1-2-18-10)5(12)7(14)8(15)6(4)13/h1-2H
SMILES: C1=CSC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Molecular Formula: C10H2F5NOS
Molecular Weight: 279.19 g/mol

2-(Pentafluorobenzoyl)thiazole

CAS No.:

Cat. No.: VC13550633

Molecular Formula: C10H2F5NOS

Molecular Weight: 279.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Pentafluorobenzoyl)thiazole -

Specification

Molecular Formula C10H2F5NOS
Molecular Weight 279.19 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl)-(1,3-thiazol-2-yl)methanone
Standard InChI InChI=1S/C10H2F5NOS/c11-4-3(9(17)10-16-1-2-18-10)5(12)7(14)8(15)6(4)13/h1-2H
Standard InChI Key FNRGRBBKQDTZCP-UHFFFAOYSA-N
SMILES C1=CSC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Canonical SMILES C1=CSC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(pentafluorobenzoyl)thiazole consists of a thiazole ring (C₃H₃NS) linked to a pentafluorobenzoyl group (C₆F₅CO). The thiazole ring’s 2-position substitution ensures electronic modulation via the electron-withdrawing pentafluorophenyl group, which significantly influences reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular formula: C₁₀H₃F₅NOS

  • Molecular weight: 305.2 g/mol (calculated based on analogous compounds ).

  • Lipophilicity: Predicted LogP ≈ 2.8 (estimated via comparative analysis with thiazole derivatives ).

The presence of five fluorine atoms enhances electronegativity, potentially improving membrane permeability but increasing susceptibility to metabolic degradation .

Synthetic Methodologies

While no direct synthesis of 2-(pentafluorobenzoyl)thiazole is documented, analogous protocols for thiazole functionalization provide a feasible route. A modified approach inspired by CN105348216A involves three key stages:

Thiazole Ring Formation

  • Reagents: Thiourea and monochloroacetaldehyde react in toluene at 60–90°C to form thiazolamine .

  • Conditions: 1.5–2.5 hours under reflux, yielding thiazolamine with ~70–80% efficiency .

Bromination and Functionalization

  • Bromo-reaction: Thiazolamine undergoes diazotization with NaNO₂/H₂SO₄, followed by bromination using NaBr/CuSO₄ .

  • Lithiation and Acylation: 2-bromo thiazole reacts with butyllithium at −80°C, followed by acylation with pentafluorobenzoyl chloride (instead of ethyl acetate in the patent ).

Example protocol:

  • Step 1: 2-bromo thiazole (0.25 mol) in THF at −80°C.

  • Step 2: Add n-BuLi (1.1 eq), stir for 2 hours.

  • Step 3: Add pentafluorobenzoyl chloride (1.3 eq), warm to room temperature, and isolate via distillation .

Expected yield: ~85–90% (extrapolated from ethyl acetate acylation yields ).

Biological Activity and Mechanism of Action

Although no direct studies on 2-(pentafluorobenzoyl)thiazole exist, structurally related compounds exhibit notable bioactivity:

Metabolic Stability Challenges

  • Microsomal clearance: Pentafluorophenyl derivatives show high hepatic clearance (>15 mL/min/g) due to oxidative defluorination .

  • Optimization strategies:

    • Core modification: Replacing thiophene with oxazole improves stability (e.g., 24 in : clearance = 4.2 mL/min/g).

    • Fluorine positioning: Removing ortho-fluorines increases metabolic lability .

Physicochemical and Pharmacokinetic Properties

PropertyValue/RangeSource
Aqueous solubility<10 µg/mL (pH 7.4)Analog data
Plasma protein binding95–98%Analog data
HepG2 cytotoxicity (CC₅₀)>50 µMAnalog data
Microsomal stability (HLM)t₁/₂ = 12 minAnalog data

Comparative Analysis with Related Thiazoles

2-(Trifluoromethyl)benzoyl Derivatives

  • Compound 1 : MIC = 0.12 µg/mL against M. tuberculosis but suffers rapid clearance (t₁/₂ = 8 min in HLM).

  • 2-(Pentafluorobenzoyl)thiazole: Predicted to have higher potency but poorer metabolic stability than trifluoromethyl analogs .

Non-Fluorinated Thiazoles

  • 2-Acetylthiazole : Lacks antimicrobial activity but serves as a flavoring agent.

  • Key differentiator: Fluorination enhances target affinity but necessitates stability optimization .

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce steps and improve yields.

  • Prodrug strategies: Mask the pentafluorophenyl group to enhance metabolic stability.

  • In vivo efficacy studies: Evaluate pharmacokinetics in murine TB models.

  • Target validation: Confirm Pks13 engagement via crystallography or knock-out strains.

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